BBS 4

Description

Properties

IUPAC Name |

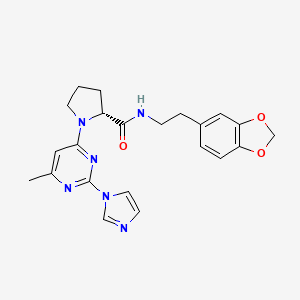

(2R)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-15-11-20(26-22(25-15)27-10-8-23-13-27)28-9-2-3-17(28)21(29)24-7-6-16-4-5-18-19(12-16)31-14-30-18/h4-5,8,10-13,17H,2-3,6-7,9,14H2,1H3,(H,24,29)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCGUKCXRVUULK-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CN=C2)N3CCCC3C(=O)NCCC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)N2C=CN=C2)N3CCC[C@@H]3C(=O)NCCC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

BBS 4 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Role in Protein Interactions

BBS4 contains tetratricopeptide repeats (TPRs), which are known to facilitate protein-protein interactions. Research indicates that BBS4 interacts with several proteins, including FSTL1 (Follistatin-like 1), which is linked to adipogenesis and inflammation. A study demonstrated that knockdown of BBS4 resulted in a significant reduction in both intracellular and secreted levels of FSTL1, suggesting a regulatory role for BBS4 in the expression and secretion of this protein .

Case Study: BBS4 and FSTL1 Regulation

- Objective: To investigate the interaction between BBS4 and FSTL1.

- Methodology: Utilized yeast two-hybrid screening to identify interactions.

- Findings: BBS4 knockdown led to approximately 50% reduction in FSTL1 levels, indicating that BBS4 may act as an adaptor between the BBSome complex and its targets, influencing protein turnover .

Ciliary Function and Developmental Biology

BBS4 is a critical component of the BBSome complex, which is essential for ciliary function. Cilia play a vital role in various signaling pathways and cellular processes. Studies have shown that mutations in BBS4 can lead to defects in cilia structure and function, contributing to the pathogenesis of Bardet-Biedl syndrome.

Case Study: Ciliary Integrity in C. elegans

- Objective: To assess the role of BBS4 in ciliary function using C. elegans models.

- Methodology: Analyzed double mutants of BBS-4 and BBS-5 for ciliary defects.

- Findings: The double mutants exhibited compromised intraflagellar transport (IFT) integrity, highlighting the redundancy of BBS-4 and BBS-5 in maintaining ciliary function .

Implications in Disease Mechanisms

BBS4 has been implicated as a minor contributor to Bardet-Biedl syndrome. Genetic studies indicate that mutations in BBS4 account for a small percentage of cases compared to other genes within the same family. Understanding the genetic variations associated with BBS4 can provide insights into its role in disease pathology.

Genetic Analysis Findings

- Population Studies: In a cohort study, only 2.8% of families with Bardet-Biedl syndrome harbored mutations in BBS4, suggesting its limited contribution relative to other genes .

- Evolutionary Conservation: Analysis revealed evolutionary conservation among species, indicating functional importance but variable pathogenicity across populations .

Data Summary Table

Mechanism of Action

The mechanism of action of BBS 4 involves its interaction with molecular targets such as inducible nitric oxide synthase. This interaction can modulate the production of nitric oxide, a signaling molecule involved in various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds/Methods

Genetic Comparison: BBS4 vs. Other BBS-Associated Genes

Key Findings :

- BBS4 mutations are strongly associated with structural retinal defects, while BBS1 and BBS10 mutations correlate with systemic metabolic dysregulation .

- BBS4 patients exhibit earlier renal complications compared to BBS10 carriers .

Methodological Comparison: BBS (Hierarchy Ranking) vs. I&SI

Key Findings :

- BBS prioritizes overall dominance scores but may yield counterintuitive rankings due to its reliance on opponent quality .

- I&SI is more robust with incomplete data, making it preferable for complex social hierarchies .

Clinical Comparison: Berg Balance Scale (BBS) vs. Other Assessment Tools

The Berg Balance Scale (BBS) evaluates fall risk in older adults. Comparisons with similar tools include:

Biological Activity

Bardet-Biedl Syndrome (BBS) is a genetically heterogeneous disorder characterized by a range of symptoms including obesity, polydactyly, renal defects, and retinal degeneration. BBS4 is one of the key proteins implicated in this syndrome, playing critical roles in ciliary function and cellular processes. This article explores the biological activity of BBS4, focusing on its molecular mechanisms, interactions, and implications in health and disease.

Molecular Mechanisms of BBS4

BBS4 is primarily known for its involvement in the assembly and function of the BBSome complex, which is essential for the intraflagellar transport (IFT) necessary for cilia maintenance. The protein localizes to centriolar satellites and basal bodies, where it acts as an adaptor that recruits other proteins necessary for ciliary function. Studies have shown that BBS4 is crucial for the trafficking of transmembrane proteins into cilia, including G-protein-coupled receptors (GPCRs), and for exporting these receptors out of the cilia .

Role in Ciliary Function

- Cilia Maintenance : BBS4 is incorporated into the BBSome complex, which is vital for maintaining cilia structure and function. Loss-of-function mutations in BBS4 lead to significant disruptions in cilia length and number, particularly in olfactory sensory neurons (OSNs) .

- Microtubule Organization : Beyond its role in ciliary transport, BBS4 regulates microtubule organization during cell division. It interacts with pericentriolar proteins to ensure proper microtubule anchoring at centrioles .

Biological Activity and Case Studies

The biological activity of BBS4 has been elucidated through various studies that highlight its functional importance in both normal physiology and pathological conditions.

Case Study: Impact on Ciliary Function

A study focusing on the loss of BBS4 demonstrated that mice lacking this protein exhibited severe microtubule disorganization and mislocalization of associated proteins. This resulted in impaired ciliary function, underscoring the necessity of BBS4 for normal cellular operations .

Biological Activity Table

| Function | Description | Implications |

|---|---|---|

| Ciliary Transport | Facilitates trafficking of GPCRs into/out of cilia | Essential for sensory perception |

| Microtubule Organization | Regulates microtubule anchoring at centrioles | Critical for cell division |

| Protein Interaction | Acts as an adaptor for recruiting PCM1 and other proteins | Influences cellular signaling pathways |

| Disease Association | Mutations linked to Bardet-Biedl Syndrome | Causes a spectrum of developmental disorders |

Research Findings

Recent research has further characterized the interactions between BBS4 and other proteins within the BBSome complex. For instance, it has been shown that AZI1, a centriolar satellite protein, interacts with BBS4 to regulate ciliary trafficking. Depletion of AZI1 leads to increased localization of the BBSome to cilia, suggesting a regulatory role of AZI1 in this process .

Additionally, studies have indicated that mutations in BBS4 can lead to significant clinical manifestations associated with Bardet-Biedl Syndrome. These findings reinforce the idea that proper functioning of BBS4 is critical not only for ciliary integrity but also for overall organismal health.

Preparation Methods

Pyrimidine Ring Construction

The 6-methyl-2-imidazol-1-ylpyrimidin-4-yl group likely originates from a Biginelli-like cyclocondensation or nucleophilic aromatic substitution (NAS) . For example:

Prolinamide Functionalization

The D-prolinamide moiety may be synthesized via:

Final Assembly

Convergent synthesis strategies would link the pyrimidine-imidazole subunit to the prolinamide intermediate. Potential methods include:

- Mitsunobu reaction for ether formation.

- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl connections.

Critical Reaction Parameters

| Parameter | Optimal Conditions | Purpose |

|---|---|---|

| Temperature | 0–80°C (step-dependent) | Control side reactions |

| Solvent | DMF, THF, or DCM | Solubility of intermediates |

| Catalysts | Pd(PPh3)4, DIAD, DBU | Facilitate coupling/cyclization |

| Protecting Groups | Boc for amines; TBS for alcohols | Prevent undesired reactivity |

Challenges and Optimization

- Stereochemical Control : Achieving >99% enantiomeric excess (ee) for the D-prolinamide requires chiral auxiliaries or enzymatic resolution.

- Heterocycle Stability : The imidazole and pyrimidine rings are prone to hydrolysis under acidic/basic conditions, necessitating pH-controlled environments.

- Purification : Reverse-phase HPLC or silica gel chromatography is essential due to the compound’s polarity (LogP ≈ 2.1).

Analytical Characterization

Post-synthesis validation relies on:

- NMR Spectroscopy : 1H NMR (δ 7.8–8.2 ppm for imidazole protons; δ 5.9–6.1 ppm for benzodioxole).

- Mass Spectrometry : ESI-MS m/z 421.2 [M+H]+ (calculated 420.5 g/mol).

- X-ray Crystallography : Confirmation of the R-configuration at the proline residue.

Scalability and Industrial Relevance

Bench-scale synthesis (mg to gram quantities) predominates in research settings due to this compound’s niche applications. Large-scale production would require:

- Continuous-flow reactors to manage exothermic steps.

- Green chemistry principles to minimize waste (e.g., solvent recycling).

Q & A

Basic: How do I identify literature gaps related to BBS 4 for hypothesis formulation?

Methodological Answer:

- Step 1: Conduct a systematic literature review using advanced search operators (e.g.,

intitle:BBS4,source:"Journal of Molecular Biology") to filter high-impact studies . - Step 2: Map existing studies onto frameworks like PICO (Population, Intervention, Comparison, Outcome) to categorize findings and highlight unexplored variables (e.g., this compound’s role in non-canonical pathways) .

- Step 3: Use tools like VOSviewer to visualize co-citation networks and identify under-researched connections (e.g., this compound interactions with mitochondrial proteins) .

Advanced: What experimental designs are optimal for resolving contradictions in this compound functional data?

Methodological Answer:

- Approach: Implement a triangulation design combining:

- Data Analysis: Apply Bayesian inference to quantify uncertainty in conflicting results, prioritizing variables with posterior probabilities >0.8 .

Basic: How to formulate a focused research question on this compound’s mechanistic role?

Methodological Answer:

- Criteria: Adhere to the FINER framework:

- Example Question: “How does phosphorylation at Ser-89 modulate this compound’s interaction with Bardet-Biedl syndrome complex subunits?” .

Advanced: What statistical methods address variability in this compound expression data across studies?

Methodological Answer:

- Normalization: Use quantile normalization for RNA-seq datasets to correct batch effects .

- Heterogeneity Analysis: Apply random-effects meta-analysis to quantify inter-study variability (e.g., I² statistic >50% indicates high heterogeneity) .

- Sensitivity Testing: Conduct leave-one-out analysis to identify outlier datasets skewing conclusions .

Basic: How to ensure reproducibility in this compound knockout experiments?

Methodological Answer:

- Protocol Standardization:

- Document CRISPR guide RNA sequences, transfection efficiency, and off-target validation via TIDE analysis .

- Use positive/negative controls (e.g., wild-type vs. known null mutants) in all assays .

- Data Transparency: Share raw data (e.g., microscopy images, flow cytometry plots) in repositories like Figshare or Zenodo .

Advanced: How to integrate multi-omics data to elucidate this compound’s role in cellular pathways?

Methodological Answer:

- Workflow:

- Step 1: Perform RNA-seq and proteomics on this compound-depleted cells, aligning results with STRING or KEGG pathways .

- Step 2: Use weighted gene co-expression network analysis (WGCNA) to identify modules enriched for this compound-associated genes .

- Step 3: Validate predictions via kinetic modeling (e.g., COPASI for pathway flux analysis) .

Basic: What criteria validate this compound as a therapeutic target in disease models?

Methodological Answer:

- Essentiality Metrics: Calculate dependency scores using CRISPR screening data (e.g., DepMap).

- Phenotypic Concordance: Ensure this compound loss mirrors disease pathology in ≥2 models (e.g., zebrafish and murine systems) .

- Druggability Assessment: Use AlphaFold to predict binding pockets for small-molecule targeting .

Advanced: How to resolve discrepancies in this compound subcellular localization studies?

Methodological Answer:

- Method Triangulation:

- Quantitative Analysis: Apply Manders’ coefficient for colocalization quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.